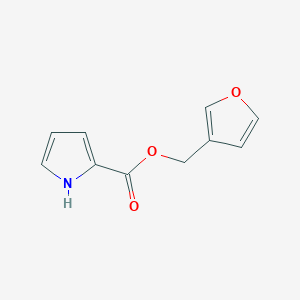

3-Furfuryl 2-pyrrolecarboxylate

Description

Natural Occurrence and Isolation Methodologies

3-Furfuryl 2-pyrrolecarboxylate is a naturally occurring compound that has been identified and isolated from the root tuber of Pseudostellaria heterophylla, a plant used in traditional medicine. youtube.comwikipedia.orgtandfonline.comrgmcet.edu.inresearchgate.net The isolation of this and other chemical constituents from this plant is a key area of research for understanding its traditional uses and discovering new bioactive molecules.

While specific, detailed protocols for the isolation of this compound are not extensively published in readily available literature, a general methodology can be inferred from standard practices in phytochemistry. The process would typically begin with the collection and drying of the Pseudostellaria heterophylla root tubers. These would then be ground into a fine powder to increase the surface area for extraction.

The powdered plant material would undergo extraction with a suitable organic solvent, such as ethanol (B145695) or methanol, often at elevated temperatures to enhance solubility. This initial extract, containing a complex mixture of compounds, would then be subjected to a series of chromatographic techniques to separate the different components. A common approach involves partitioning the crude extract between different immiscible solvents to group compounds based on their polarity.

Further purification would be achieved through column chromatography, using stationary phases like silica (B1680970) gel or alumina (B75360), with a gradient of solvents of increasing polarity to elute the compounds. Fractions would be collected and analyzed, often using thin-layer chromatography (TLC), to identify those containing the target compound. The final purification of this compound would likely involve high-performance liquid chromatography (HPLC) to yield the compound in a pure form for structural elucidation and further study.

Table 1: General Isolation and Purification Steps

| Step | Description |

| Sample Preparation | Grinding and drying of Pseudostellaria heterophylla root tubers. |

| Extraction | Maceration or Soxhlet extraction with organic solvents (e.g., ethanol, methanol). |

| Fractionation | Liquid-liquid partitioning of the crude extract. |

| Column Chromatography | Separation on silica gel or alumina with a solvent gradient. |

| Final Purification | High-performance liquid chromatography (HPLC). |

Academic Significance within Heterocyclic Chemistry

The academic significance of this compound lies in its hybrid structure, which incorporates two important five-membered aromatic heterocycles: furan (B31954) and pyrrole (B145914). nih.govnih.gov Both furan and pyrrole rings are fundamental building blocks in a vast number of natural products and synthetic compounds with diverse biological activities. researchgate.netijabbr.com The study of such hybrid molecules offers insights into the combined chemical properties and potential synergistic effects arising from the fusion of these two heterocyclic systems.

From a synthetic standpoint, the preparation of this compound and its analogs presents interesting challenges and opportunities. A plausible synthetic approach would involve the esterification of 1H-pyrrole-2-carboxylic acid with furan-3-ylmethanol (furfuryl alcohol). The Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst, is a classic and viable method for this transformation. masterorganicchemistry.comathabascau.camasterorganicchemistry.com

Alternatively, the synthesis could be approached through the Paal-Knorr synthesis, a powerful method for constructing furan and pyrrole rings from 1,4-dicarbonyl compounds. youtube.comwikipedia.orgrgmcet.edu.inutrgv.edu One could envision a strategy where a suitably functionalized furan precursor is used to build the pyrrole ring or vice versa. The development of efficient and regioselective synthetic routes to furan-pyrrole esters is an active area of research, driven by the need for novel molecular scaffolds in medicinal chemistry and materials science. nih.govresearchgate.netacs.orggoogle.com

Overview of Current Research Trajectories and Future Directions

Current research involving furan- and pyrrole-containing compounds is heavily focused on the discovery of new therapeutic agents. nih.govijabbr.com The furan moiety is a key component in many biologically active compounds, while the pyrrole ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs. researchgate.netbenthamscience.com The combination of these two heterocycles in a single molecule like this compound opens up possibilities for developing novel compounds with unique pharmacological profiles.

Research is exploring the potential of furan-pyrrole hybrids as anticancer, antibacterial, and anti-inflammatory agents. nih.govnih.gov For instance, derivatives of furan/pyrrole-2-carboxamide have been investigated as inhibitors of DNA gyrase B, a crucial bacterial enzyme, highlighting the potential of this structural motif in the development of new antibiotics. nih.gov Furthermore, pyrrole-containing hybrids are being actively investigated as potential anticancer agents due to their ability to interact with various biological targets. nih.gov

Future research on this compound and related compounds is likely to follow several key trajectories:

Elucidation of Biological Activity: Detailed biological screening of this compound to identify its specific pharmacological effects. This would involve a battery of in vitro and in vivo assays to determine its potential as a lead compound for drug discovery.

Analogue Synthesis and Structure-Activity Relationship (SAR) Studies: The synthesis of a library of analogues with modifications to both the furan and pyrrole rings, as well as the ester linkage. These studies are crucial for understanding which structural features are essential for biological activity and for optimizing the potency and selectivity of the compound.

Development of Novel Synthetic Methodologies: The exploration of new and more efficient synthetic routes to access this compound and its derivatives. This could include the use of novel catalysts, green chemistry approaches, and combinatorial chemistry techniques to rapidly generate a diverse range of compounds for screening.

Application in Materials Science: The investigation of the potential of furan-pyrrole based polymers and materials. The unique electronic and structural properties of these compounds could be exploited in the development of new organic electronic materials, sensors, or functional polymers.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

furan-3-ylmethyl 1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c12-10(9-2-1-4-11-9)14-7-8-3-5-13-6-8/h1-6,11H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSYQMTPUTVJNPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1)C(=O)OCC2=COC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60152579 | |

| Record name | 3-Furfuryl pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60152579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119767-00-9 | |

| Record name | 3-Furfuryl pyrrole-2-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119767009 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Furfuryl pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60152579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Isolation from Natural Sources and Natural Product Derivation

3-Furfuryl 2-pyrrolecarboxylate has been identified as a naturally occurring compound. It has been successfully isolated from the root tuber of Pseudostellaria heterophylla chemicalbook.commedchemexpress.com. This discovery underscores the compound's presence in the plant kingdom and provides a basis for its potential biological relevance. The isolation from a natural source also offers a benchmark for the development and validation of synthetic routes.

Synthetic Approaches for Pyrrolecarboxylate and Furo[x,y-b]pyrrole Derivatives

The synthesis of the pyrrole (B145914) ring is a well-established field, with numerous methods developed to access a variety of substitution patterns. These methodologies can be adapted to target structures like this compound and the related furo[x,y-b]pyrrole systems.

Condensation Reactions (e.g., Paal–Knorr and Related Cyclizations)

The Paal-Knorr synthesis is a cornerstone in the preparation of substituted pyrroles, typically involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. wikipedia.orgorganic-chemistry.org This reaction is highly versatile and can be conducted under neutral or weakly acidic conditions, with the addition of a weak acid often accelerating the reaction rate. organic-chemistry.org

The general mechanism involves the formation of a hemiaminal, followed by cyclization and dehydration to yield the pyrrole ring. organic-chemistry.org While a direct synthesis of this compound via the Paal-Knorr reaction is not explicitly detailed in the literature, the principles of this reaction can be applied. A hypothetical retrosynthetic analysis would involve a 1,4-dicarbonyl precursor bearing a furfuryl group at the appropriate position.

Table 1: Examples of Paal-Knorr Pyrrole Synthesis

| Reactants | Catalyst/Solvent | Product | Yield | Reference |

|---|---|---|---|---|

| 2,5-Hexanedione, various amines | None (solvent-free) | N-substituted-2,5-dimethylpyrroles | Excellent | rsc.org |

| 1,4-Diketones, ammonium (B1175870) hydroxide (B78521)/amines | High Hydrostatic Pressure (HHP), solvent-free | N-substituted pyrroles | Quantitative | rsc.org |

Multi-Component Cascade Reactions for Functionalized Pyrroles

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single step from three or more starting materials. tcichemicals.comrsc.org Various MCRs have been developed for the synthesis of highly substituted pyrroles. These reactions often proceed through a cascade of elementary steps, allowing for the rapid construction of molecular diversity. organic-chemistry.org

For instance, a three-component reaction involving aryldiazonium salts, 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide), and alkyl bromides in the presence of a copper catalyst can yield aryl alkyl thioethers, showcasing the potential of MCRs in forming diverse functionalities. organic-chemistry.org While a specific MCR for this compound is not reported, the Groebke-Blackburn-Bienaymé (GBB) three-component reaction, which utilizes aldehydes, isocyanides, and α-aminoazines, has been employed in the synthesis of related heterocyclic systems and could be adapted. beilstein-journals.org For example, using furfural (B47365) as the aldehyde component in a GBB reaction is a known strategy. beilstein-journals.org

Table 2: Examples of Multi-Component Reactions for Heterocycle Synthesis

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Groebke-Blackburn-Bienaymé | Aminopyridines, isocyanides, furfuraldehydes | Yb(OTf)₃, microwave, 100 °C | Imidazopyridine adducts | beilstein-journals.org |

| General MCR | Aryldiazonium salts, DABSO, alkyl bromides | Copper catalyst, Zn, TBAB, MeCN, 130 °C | Aryl alkyl thioethers | organic-chemistry.org |

Catalytic Synthesis Routes (e.g., Iron-Containing Catalysts)

The use of transition metal catalysts, particularly those based on iron, has gained prominence in pyrrole synthesis due to iron's low cost and low toxicity. Iron-containing catalysts have been successfully employed in the synthesis of alkyl 1H-pyrrole-2-carboxylates and dialkyl 1H-pyrrole-2,5-dicarboxylates. researchgate.net These reactions often proceed in high yields.

Furthermore, transition metal-catalyzed cycloaddition reactions are widely utilized in the synthesis of pyrrole skeletons, offering advantages such as regioselectivity, milder reaction conditions, and high atom economy. sioc-journal.cn The methods include [3+2], [4+1], and [2+2+1] cycloadditions. sioc-journal.cn

Sustainable and Green Chemistry Synthetic Strategies

In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods. For the Paal-Knorr reaction, this has led to catalyst- and solvent-free conditions, often with simple stirring at room temperature or the use of high hydrostatic pressure, which can lead to quantitative yields in very short reaction times. rsc.orgrsc.org These "ultimate green conditions" significantly reduce the environmental impact of the synthesis. tandfonline.comtandfonline.com The use of water as a solvent is another green approach that has been successfully applied to the Paal-Knorr synthesis. acs.org

Derivatization Reactions of the Pyrrolecarboxylate Moiety

The pyrrole-2-carboxylate scaffold is amenable to a variety of derivatization reactions, allowing for the introduction of further functional groups. For example, methyl 1H-pyrrole-2-carboxylate can undergo Vilsmeier-Haack formylation to introduce an aldehyde group, typically at the 4- or 5-position. nih.gov This aldehyde can then be used in subsequent reactions to build more complex structures.

Furthermore, the pyrrole ring of methyl 1H-pyrrole-2-carboxylate can be N-substituted using phase-transfer catalysis conditions for reactions like methylation and benzylation. mdpi.com The ester functionality itself can be converted to other groups. For instance, reaction with hydrazine (B178648) in refluxing ethanol (B145695) can yield the corresponding hydrazide, which is a versatile intermediate for the synthesis of other heterocyclic systems. mdpi.comnih.gov

Table 3: Derivatization Reactions of Pyrrole-2-Carboxylates

| Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate | Vilsmeier conditions | 2-Formylated product | mdpi.com |

| Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate | Methyl iodide or benzyl (B1604629) chloride, PTC | N-methyl or N-benzyl derivative | mdpi.com |

| Methyl 6-methylfuro[2,3-b]pyrrole-5-carboxylate | Hydrazine, refluxing ethanol | Corresponding hydrazide | mdpi.com |

Alkylation Reactions (e.g., Friedel-Crafts) and Regioselectivity Studies

The formation of the bond between the furan (B31954) and pyrrole rings in this compound is conceptually an alkylation reaction. The Friedel-Crafts alkylation of pyrroles, which are electron-rich aromatic heterocycles, is a primary method for introducing alkyl substituents. beilstein-journals.org However, the reaction can be complex. Traditional Lewis acid catalysts like aluminum chloride often lead to polymerization of the pyrrole ring. stackexchange.com Consequently, milder catalysts and alternative methods have been developed.

Pyrrole's high reactivity towards electrophiles makes it a prime candidate for electrophilic substitution. numberanalytics.com The regioselectivity of this reaction is a key consideration. Electrophilic attack typically occurs at the C2 position, as this leads to a more stabilized carbocation intermediate with three resonance forms. aklectures.comyoutube.com If the C2 position is blocked, substitution occurs at the C3 position. For pyrroles with electron-withdrawing groups, such as the carboxylate in methyl 2-pyrrolecarboxylate, alkylation tends to yield a mixture of 4- and 5-substituted isomers. cdnsciencepub.comcdnsciencepub.com

Modern approaches have achieved high regioselectivity. For instance, palladium/norbornene co-catalyzed reactions allow for the regioselective alkylation of electron-deficient 1H-pyrroles at the C5 position using primary alkyl halides. thieme-connect.de Asymmetric Friedel-Crafts alkylations of pyrrole have also been successfully carried out with various electrophiles, including nitroalkenes and chalcones, using chiral catalysts based on copper or zinc. stackexchange.comsioc-journal.cn In some cases, the use of C3-substituted pyrroles can direct alkylation to the more hindered C2 position with high selectivity. princeton.edu The use of ionic liquids as solvents has also been shown to promote highly regioselective N-alkylation of pyrrole, avoiding the C-alkylation products that often complicate traditional methods. organic-chemistry.orgorganic-chemistry.orgorganic-chemistry.org

| Pyrrole Substrate | Reaction Type | Catalyst/Conditions | Major Product(s) | Reference |

|---|---|---|---|---|

| N-Methyl Pyrrole | Friedel-Crafts Alkylation | Organocatalyst (iminium-based) | C2-alkylation | princeton.edu |

| Pyrrole | Friedel-Crafts Alkylation | CuBr₂ / Chiral Schiff Base | C2-alkylation with nitroalkenes | stackexchange.com |

| Electron-deficient Pyrroles | Direct C-H Alkylation | Pd/Norbornene | C5-alkylation | thieme-connect.de |

| Methyl 2-pyrrolecarboxylate | Friedel-Crafts t-butylation | Not specified | Mixture of 4- and 5-isomers | cdnsciencepub.com |

| Pyrrole | N-Substitution | Ionic Liquid ([Bmim][PF₆]) | N-alkylpyrroles | organic-chemistry.org |

Electrophilic Substitutions on Fused Pyrrole Systems

Fused pyrrole systems, such as pyrrolo[1,2-a]pyrazines, serve as structural analogues for understanding the reactivity of complex pyrrolic compounds. These N-fused heterocycles are important structural motifs in natural products and dyes. nih.gov Studies on pyrrolo[1,2-a]pyrazines have shown that they undergo electrophilic substitution reactions like acetylation and formylation. nih.gov The regioselectivity of these reactions is influenced by the substitution pattern on the bicyclic system. For instance, studies on asymmetrically substituted dipyrrolo[1,2-a;2',1'-c]pyrazines have explored their behavior under phosphorylation conditions. researchgate.net The development of novel hybrid systems, such as benzo[d]imidazole-pyrrolo[1,2-a]pyrazine, has been achieved through cascade reactions involving double cyclodehydration and aromatization, further expanding the chemical space of these fused systems. nih.gov

Amidation and Esterification Processes

The synthesis of this compound involves the formation of an ester linkage between pyrrole-2-carboxylic acid and furfuryl alcohol. Esterification is a fundamental transformation in organic synthesis.

Conversely, the corresponding amides, pyrrole-2-carboxamides, are significant in medicinal chemistry and natural product synthesis. nih.govrsc.org The formation of the amide bond from pyrrole-2-carboxylic acid generally requires a coupling agent to activate the carboxylic acid and facilitate the reaction with an amine. google.com Common methods include the use of 2-(trichloroacetyl)pyrroles as acid chloride surrogates, which react smoothly with amines. rsc.org Other coupling agents, such as cyclic alkyltriphosphonate anhydrides, have been employed as effective and non-toxic alternatives to carbodiimides for the synthesis of indolone-substituted pyrrole carboxamides like sunitinib. google.com

Reactivity of the Furfuryl Moiety in Analogue Compounds

The furfuryl group in the target molecule possesses its own distinct reactivity, primarily involving the furan ring and the hydroxyl group of its precursor, furfuryl alcohol.

Catalytic Hydrogenation and Hydrodeoxygenation Pathways

The furan ring is susceptible to catalytic hydrogenation. The hydrogenation of furfural, a closely related compound, is a versatile reaction that can yield a variety of valuable products, including furfuryl alcohol, 2-methylfuran (B129897), tetrahydrofurfuryl alcohol, and 2-methyltetrahydrofuran. researchgate.netmdpi.com The selectivity of the reaction is highly dependent on the catalyst, support, and reaction conditions. researchgate.netacs.org For instance, platinum (Pt) catalysts can be passivated by preadsorbed hydrogen to favor hydrogenation to furfuryl alcohol over decarbonylation to furan. acs.org Palladium (Pd) has been identified as a highly active catalyst for the hydrogenation of aqueous furfural. rsc.org

Hydrodeoxygenation (HDO) is a critical process for upgrading biomass-derived furanics into biofuels by removing oxygen atoms. aidic.itescholarship.org This can proceed through various pathways, including hydrogenation of the furan ring followed by C-O bond cleavage. escholarship.org One-pot HDO processes have been developed to convert furan derivatives into long-chain alkanes under mild conditions using combined catalyst systems, such as Pd/C with a strong Brønsted acid promoter like phosphotungstic acid. rsc.orgrsc.org Studies on model compounds like 2,5-dimethylfuran (B142691) show that HDO over Pt/C can proceed via C-O hydrogenolysis of the aromatic ring to form an enol intermediate, which then leads to ring-opened products. escholarship.org

| Catalyst | Major Product(s) | Reaction Type | Reference |

|---|---|---|---|

| Pt(111) with preadsorbed H₂ | Furfuryl alcohol | Hydrogenation | acs.org |

| Pd/C | Furfuryl alcohol, Tetrahydrofurfuryl alcohol | Electrocatalytic Hydrogenation | rsc.org |

| Cu-Ni/Al₂O₃ | 2-Methylfuran, 2-Methyltetrahydrofuran | Transfer Hydrogenation | mdpi.com |

| Ni/BC (Biochar) | 2-Methylfuran | Hydrogenation | bham.ac.uk |

| Pd/C + Phosphotungstic Acid | Decane (from δ-furfurylidenelevulinic acid) | Hydrodeoxygenation (HDO) | rsc.orgrsc.org |

Thermal Decomposition and Pyrolysis Investigations

The thermal stability of the furan ring is a key factor in high-temperature applications. Pyrolysis of furan and its derivatives has been studied to understand their decomposition mechanisms. The thermal decomposition of furan itself can proceed through the formation of carbene intermediates, leading to products like acetylene, ketene (B1206846), carbon monoxide, and propyne. nih.govresearchgate.netnih.gov At higher temperatures, the formation of propargyl radicals has also been observed. nih.gov

For substituted furans, the side chains significantly influence the decomposition pathways. In the case of furfuryl alcohol, thermal degradation at temperatures above 140-160 °C can lead to the formation of 2-methylfuran through dehydration. nih.gov Quantum chemical studies suggest that the pyrolysis of furfuryl alcohol involves ring-opening reactions promoted by the side chain functional group, with a determined reaction energy barrier of 317 kJ mol⁻¹ for the rate-determining step to form CO. rsc.orgnih.gov Experimental studies on the pyrolysis of 2-furfuryl alcohol have identified that radical chemistry, initiated by the scission of a C-H or C-O bond to form resonantly stabilized radicals, plays a dominant role. ugent.be

| Compound | Reaction Energy Barrier (kJ mol⁻¹) | Reference |

|---|---|---|

| Furan | 343 | rsc.orgnih.gov |

| Furfural | 330 | rsc.orgnih.gov |

| Furfuryl alcohol | 317 | rsc.orgnih.gov |

| 5-Hydroxymethylfurfural (5-HMF) | 363 | rsc.orgnih.gov |

Mechanistic Investigations and Reaction Dynamics

Reaction Mechanism Elucidation for Synthetic and Transformational Pathways

The synthesis of pyrrole (B145914) derivatives is a cornerstone of heterocyclic chemistry, with various methods developed to construct the pyrrole ring. numberanalytics.com A significant challenge in this field is the control of reaction pathways to achieve desired products. numberanalytics.com The pyrrole ring is highly susceptible to electrophilic substitution reactions, which represent a major class of its transformations. numberanalytics.com

The formation of the 3-Furfuryl 2-pyrrolecarboxylate structure likely involves the coupling of a furan-containing moiety with a pyrrole precursor. The synthesis of related N-substituted pyrrole-2-carbaldehydes has been achieved through a modified Maillard reaction, reacting carbohydrates with primary amines in the presence of an acid catalyst. researchgate.net Another approach involves the reaction of furans with amines using acid zeolites or Lewis acid catalysts. researchgate.netpolimi.it

Transformational pathways for pyrroles include reactions such as nitration, halogenation, and acylation. numberanalytics.com Furthermore, singlet oxygenation presents a potential transformation pathway for pyrrole-containing molecules. fiu.edu

Catalysts and specific reaction conditions are pivotal in directing the synthesis and functionalization of pyrrole derivatives, influencing both yield and selectivity.

Metal Catalysts: Gold(I) catalysts have been successfully employed in domino cycloisomerization/functionalization sequences of substituted pyrroles, leading to complex heterocyclic structures under mild conditions. acs.org Palladium catalysts are also utilized for the C-H functionalization of pyrroles. mdpi.com In the conversion of furfural (B47365), a potential precursor, palladium and platinum catalysts have shown high selectivity towards different hydrogenation products. uco.es A PNP pincer manganese catalyst has been used effectively for the oxidation of furfuryl alcohols to furoic acids, which could be precursors for the target molecule. nih.gov

Acid Catalysts: Lewis acids and acid zeolites have been reported to catalyze the reaction between furans and amines to produce N-arylpyrroles. researchgate.netpolimi.it In the synthesis of N-substituted pyrrole-2-carbaldehydes from carbohydrates, oxalic acid has been used to provide the necessary acidity under milder conditions than previously required. researchgate.net

Reaction Conditions: Temperature, solvent, and reactant concentrations are critical parameters. For instance, the manganese-catalyzed oxidation of 2-furfuryl alcohol was optimized at 165 °C for 16 hours in dioxane with potassium hydroxide (B78521) as a base to achieve a high yield. nih.gov Kinetic studies on related pyrrolecarboxylate syntheses show a significant dependence of reaction rates on temperature. researchgate.net The choice of solvent can also dramatically influence reaction outcomes; for example, the products of singlet oxygenation of certain dienes differ between aqueous and organic solvents, suggesting that water can stabilize polar intermediates. fiu.edu

| Catalyst System | Reaction Type | Key Findings |

| Gold(I) | Domino cycloisomerization/functionalization | High regioselectivity and stereoselectivity under mild conditions. acs.org |

| Palladium(0) | C-H functionalization | Enables the formation of complex pyrrolo-imidazoles. mdpi.com |

| Manganese-PNP Pincer | Oxidation of furfuryl alcohols | Efficient conversion to furoic acids at high temperatures. nih.gov |

| Oxalic Acid | Modified Maillard reaction | Allows for synthesis of N-substituted pyrroles from carbohydrates at lower temperatures. researchgate.net |

The direct observation and characterization of reaction intermediates provide invaluable insight into a reaction mechanism. However, many intermediates in heterocyclic synthesis are transient and difficult to isolate.

In the synthesis of a related compound, methyl 5-acetyl-2-pyrrolecarboxylate, kinetic modeling suggested that the reaction proceeds through several intermediate stages. researchgate.net However, these intermediates were not experimentally measurable, indicating they are very short-lived. researchgate.net The model identified the initial alkylation step as the most energy-intensive, which explains the rapid progression through subsequent steps. researchgate.nete3s-conferences.org

In other related reactions, the nature of intermediates has been inferred. For example, the Beckmann rearrangement, which can transform oxime derivatives, proceeds through a nitrilium ion intermediate. byjus.comlibretexts.org Reactions that may occur on the side chains or under different conditions, such as those involving carbocations, are known to proceed via these high-energy species which are susceptible to rearrangement. masterorganicchemistry.comlibretexts.org In the controlled 1,3-bis-functionalization of 2-nitroglycals with pyrroles, the reaction is stopped after the formation of the initial intermediate to allow for the addition of a second, different nucleophile. nih.gov

Controlling the position and stereochemistry of new functional groups on the pyrrole ring is a central theme in its chemistry. numberanalytics.com

Regioselectivity: The inherent electronic properties of the pyrrole ring favor electrophilic substitution at the C2-position due to its higher electron density. nih.gov If the C2-position is already occupied by a substituent, reactions typically occur at the C3-position. nih.gov The choice of catalyst and reaction conditions can override this inherent preference. For instance, a catalyst-free [3+2]-annulation reaction showed that the chemo- and regioselectivity of the process were dependent on the reaction conditions. mdpi.com

Stereoselectivity: Achieving high stereoselectivity is crucial for synthesizing chiral molecules. Gold-catalyzed domino reactions have been shown to produce 7,8-disubstituted 7,8-dihydroindolizin-6(5H)-ones with high diastereoselectivity. acs.org The use of hydrogen-bond catalysts has enabled the controllable and highly stereoselective 1,3-bis-functionalization of sugar derivatives with pyrroles, yielding a single isomer in many cases. nih.gov Furthermore, molecular containers, such as bis-calix mdpi.compyrrole cages, have been shown to completely switch the regioselectivity of 1,3-dipolar cycloaddition reactions, demonstrating a novel method for controlling reaction outcomes. rsc.org

| Method | Selectivity Control | Example |

| Inherent Reactivity | Regioselectivity | Electrophilic attack at the C2-position of unsubstituted pyrroles. nih.gov |

| Gold Catalysis | Stereoselectivity | Stereoselective synthesis of dihydroindolizinones. acs.org |

| H-Bond Catalysis | Regio- and Stereoselectivity | Controllable 1,3-bis-functionalization of 2-nitroglycals. nih.gov |

| Molecular Encapsulation | Regioselectivity | Switching isomer preference in cycloaddition reactions. rsc.org |

Rearrangement Processes of Substituted Pyrrolecarboxylates

Rearrangement reactions involve the migration of an atom or group within a molecule, often leading to a more stable isomer. solubilityofthings.com While specific rearrangement studies on this compound are not detailed in the literature, the principles of rearrangement reactions are broadly applicable to substituted heterocycles.

These reactions are often facilitated by the formation of reactive intermediates, such as carbocations. masterorganicchemistry.com A less stable carbocation can rearrange via a hydride shift (migration of H⁻) or an alkyl shift to form a more stable one (e.g., secondary to tertiary). libretexts.org Such rearrangements can accompany substitution (Sₙ1) and elimination (E1) reactions. masterorganicchemistry.com

Several named rearrangement reactions are pertinent to the potential transformations of functionalized pyrroles:

Beckmann Rearrangement: This reaction converts an oxime into an amide. byjus.com A derivative of a pyrrolecarboxylate containing a ketone function could be converted to an oxime and subsequently undergo this rearrangement. libretexts.org

Claisen Rearrangement: This is a nih.govnih.gov-sigmatropic rearrangement of allyl aryl ethers or allyl vinyl ethers. byjus.com If the furfuryl or another substituent on the pyrrole ring were replaced with an allyl ether group, this thermal rearrangement could occur.

Payne Rearrangement: This rearrangement involves the reaction of epoxy alcohols under basic conditions, where an alkoxide intramolecularly opens an epoxide ring. libretexts.org

Wolff Rearrangement: This reaction can be used for ring expansion of cyclic ketones via a ketene (B1206846) intermediate and is a key step in certain multi-step syntheses. libretexts.org

Kinetic Studies and Determination of Activation Energies

Kinetic studies provide quantitative data on reaction rates and the energy barriers that must be overcome for a reaction to proceed. For the synthesis of methyl 5-acetyl-2-pyrrolecarboxylate, a compound structurally related to pyrrolecarboxylates, a detailed kinetic model has been developed. researchgate.nete3s-conferences.org

This model was based on experimental data from a new method for introducing a carboxyl group into pyrrole compounds using a CCl₄-CH₃OH-catalyst system. e3s-conferences.org The study involved constructing a mathematical model of ordinary nonlinear differential equations to describe the concentrations of substances over time. researchgate.net By solving the inverse kinetic problem, the researchers determined the numerical values of the rate constants and activation energies for the multi-step reaction. researchgate.net

The results indicated that the first stage of the reaction, the alkylation of 2-acetylpyrrole, is the most energy-intensive and therefore the slowest (rate-determining) step. e3s-conferences.org The subsequent stages have much lower activation barriers and proceed quickly, which is consistent with the experimental inability to detect the reaction intermediates. researchgate.net

Kinetic Parameters for Methyl 5-acetyl-2-pyrrolecarboxylate Synthesis researchgate.nete3s-conferences.org

| Reaction Stage | Description | Activation Energy (kJ/mol) | Pre-exponential Factor (h⁻¹) |

|---|---|---|---|

| 1 | Alkylation of 2-acetylpyrrole | 75.3 | 1.1 x 10⁹ |

| 2 | Intermediate Transformation | 33.5 | 1.9 x 10⁴ |

| 3 | Intermediate Transformation | 25.1 | 1.2 x 10³ |

| 4 | Intermediate Transformation | 41.8 | 6.2 x 10⁴ |

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of 3-Furfuryl 2-pyrrolecarboxylate in solution. A combination of one-dimensional (¹H, ¹³C, ¹⁵N) and two-dimensional NMR experiments allows for the complete assignment of all proton and carbon signals and establishes the connectivity between the furan (B31954) and pyrrole (B145914) rings through the ester linkage and methylene (B1212753) bridge.

The ¹H and ¹³C NMR spectra of this compound reveal distinct signals for each unique proton and carbon atom in the molecule. The chemical shifts are governed by the aromaticity of the furan and pyrrole rings, the electron-withdrawing effect of the carboxylate group, and the electronegativity of the heteroatoms (nitrogen and oxygen) ksu.edu.sa.

¹H NMR: The proton spectrum is characterized by signals in the aromatic region corresponding to the protons on the furan and pyrrole rings. The pyrrole N-H proton typically appears as a broad signal at a downfield chemical shift due to its involvement in the aromatic system and potential for hydrogen bonding. The protons on the pyrrole ring at positions 3, 4, and 5, and the furan ring protons at positions 2, 4, and 5, exhibit characteristic chemical shifts and coupling patterns cdnsciencepub.com. The methylene protons (-CH₂-) connecting the two rings appear as a singlet, slightly downfield due to the proximity of the electronegative oxygen atom of the furan ring.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon of the ester group is readily identified by its characteristic downfield shift (typically >160 ppm). The aromatic carbons of the furan and pyrrole rings resonate in the approximate range of 100-150 ppm mdpi.com. The chemical shifts of the pyrrole carbons are influenced by the nitrogen atom, while the furan carbons are influenced by the oxygen atom ksu.edu.sa. The methylene bridge carbon gives a signal in the aliphatic region.

¹⁵N NMR: While less common, ¹⁵N NMR can provide direct insight into the electronic environment of the pyrrole nitrogen. The chemical shift of the nitrogen atom in a pyrrole ring is indicative of its degree of electron delocalization within the aromatic sextet nih.gov.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical chemical shifts for substituted furan and pyrrole derivatives.

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyrrole N-H | 8.5 - 9.5 (broad) | - |

| Pyrrole C2 | - | ~161 (C=O) |

| Pyrrole H3 | 6.8 - 7.0 | ~115 |

| Pyrrole H4 | 6.1 - 6.3 | ~110 |

| Pyrrole H5 | 6.9 - 7.1 | ~123 |

| Methylene (-CH₂-) | 5.2 - 5.4 | ~58 |

| Furan O | - | - |

| Furan C2' | - | ~150 |

| Furan H3' | 6.3 - 6.5 | ~111 |

| Furan H4' | 6.3 - 6.5 | ~111 |

Two-dimensional (2D) NMR experiments are essential for the unambiguous assignment of the ¹H and ¹³C signals and for confirming the molecular structure.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. It allows for the definitive assignment of which proton signal corresponds to which carbon signal in the one-bond C-H pairs of the pyrrole ring, furan ring, and the methylene bridge acs.orgpreprints.org.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC spectrum reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). This technique is crucial for establishing the connectivity of the entire molecule. Key HMBC correlations would include:

From the methylene protons to the furan ring carbons (C2', C3') and the ester's carbonyl carbon (C2).

From the pyrrole protons (H3, H4, H5) to adjacent carbons within the pyrrole ring and to the carbonyl carbon (C2).

From the furan protons (H4', H5') to other carbons within the furan ring.

These correlations provide irrefutable evidence for the furfuryl group's attachment to the oxygen of the ester and the ester's position at C2 of the pyrrole ring acs.orgpreprints.org.

The observed chemical shifts directly reflect the electronic structure of the molecule. The deshielding (higher ppm values) of protons and carbons alpha to the heteroatoms (e.g., H5 on the pyrrole ring, H5' on the furan ring) is consistent with the higher electron density at these positions due to the electron-donating nature of the heteroatoms within the aromatic systems ksu.edu.sa. Conversely, the electron-withdrawing nature of the carboxylate group at position 2 of the pyrrole ring influences the chemical shifts of the adjacent protons and carbons. The delocalization of the nitrogen's lone pair in the pyrrole ring contributes to its aromaticity and influences the shielding of the ring atoms ksu.edu.sa.

Vibrational Spectroscopy (Infrared and Raman) for Structural Assignment

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a molecular "fingerprint" based on the vibrational modes of the molecule's functional groups and skeletal structure. Theoretical calculations using methods like Density Functional Theory (DFT) are often used in conjunction with experimental spectra to achieve a precise assignment of the fundamental vibrational frequencies globalresearchonline.netnih.gov.

The spectrum of this compound is a composite of the characteristic vibrations of its constituent parts: the pyrrole ring, the furan ring, and the ester linkage.

Key expected vibrational bands include:

N-H Stretch: A characteristic sharp band in the IR spectrum around 3300-3500 cm⁻¹ corresponding to the pyrrole N-H stretching vibration.

C-H Aromatic Stretch: Bands typically appearing above 3000 cm⁻¹ from the C-H bonds on the furan and pyrrole rings.

C=O Stretch: A strong, prominent absorption in the IR spectrum, typically between 1680-1720 cm⁻¹, due to the stretching of the ester carbonyl group. Its exact position is sensitive to conjugation with the pyrrole ring.

C=C and C-N Ring Stretching: A series of bands in the 1400-1600 cm⁻¹ region corresponding to the stretching vibrations of the carbon-carbon and carbon-nitrogen bonds within the aromatic rings researchgate.net.

C-O Stretches: Strong bands in the IR spectrum between 1000-1300 cm⁻¹ are expected for the C-O stretching modes of the ester group and the furan ring's ether linkage.

Ring and C-H Bending Modes: The region below 1000 cm⁻¹ contains numerous bands corresponding to in-plane and out-of-plane bending vibrations of the ring C-H bonds and ring deformation modes, which are highly characteristic of the substitution pattern mit.edu.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Spectroscopic Technique |

|---|---|---|

| N-H Stretch (Pyrrole) | 3300 - 3500 | IR, Raman |

| Aromatic C-H Stretch | 3050 - 3150 | IR, Raman |

| Ester C=O Stretch | 1680 - 1720 | IR (Strong), Raman (Medium) |

| Ring C=C/C-N Stretch | 1400 - 1600 | IR, Raman |

| Ester/Ether C-O Stretch | 1000 - 1300 | IR (Strong), Raman |

High-Resolution Mass Spectrometry and Chromatographic Coupling (e.g., UHPLC-QE-MS)

High-Resolution Mass Spectrometry (HRMS), particularly when coupled with an upfront separation technique like Ultra-High-Performance Liquid Chromatography (UHPLC), is a powerful tool for the identification and structural confirmation of compounds in complex mixtures. Techniques like Quadrupole-Orbitrap (QE-MS) provide highly accurate mass measurements, enabling the determination of the elemental composition.

For this compound, UHPLC-HRMS would first provide a precise mass measurement of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻). This accurate mass is used to calculate the elemental formula (C₉H₉NO₂), confirming the compound's composition with a high degree of confidence.

Further structural information is obtained through tandem mass spectrometry (MS/MS). In an MS/MS experiment, the molecular ion is isolated and fragmented, and the masses of the resulting fragment ions are measured. The fragmentation pattern is predictable and characteristic of the molecule's structure. For this compound, key fragmentation pathways would likely involve:

Loss of the furfuryl group: Cleavage of the ester C-O bond, leading to the loss of a furfuryl radical or formation of a furfuryl cation. The furfuryl cation (C₅H₅O⁺) is a characteristic fragment observed at a mass-to-charge ratio (m/z) of 81 researchgate.net.

Cleavage of the ester bond: Fragmentation can occur at various points along the ester linkage, leading to ions corresponding to the pyrrole-2-carboxylic acid portion or the furfuryl alcohol portion.

Decarbonylation: Loss of carbon monoxide (CO) from the furan ring or the ester group under energetic fragmentation conditions.

Metabolomics involves the comprehensive, non-targeted analysis of all low-molecular-weight compounds (metabolites) in a biological sample acs.org. Given that this compound is a natural product, UHPLC-HR-MS/MS is the ideal technique for its identification within a crude plant extract, such as from Pseudostellaria heterophylla.

In a typical metabolomics workflow, the plant extract is analyzed by UHPLC-QE-MS. The resulting data contains thousands of features, each defined by a precise m/z value, a retention time, and an intensity. The feature corresponding to this compound would be located by extracting the ion chromatogram for its calculated exact mass. The identity would then be confirmed by comparing its experimental MS/MS fragmentation pattern with that of a known standard or with fragmentation patterns predicted from its structure researchgate.netnih.gov. This approach allows for the rapid and confident identification of known natural products in complex biological matrices without the need for prior isolation.

Quantitative Analysis and Purity Assessment

The determination of the quantity and purity of this compound is crucial for its application in research and as a reference standard. Chromatographic techniques are the primary methods for this purpose. While specific validated methods for this exact compound are not publicly documented, methods for similar pyrrole esters have been developed and validated according to ICH guidelines.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most probable method for the quantitative analysis and purity assessment of this compound. A typical method would involve a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

A hypothetical HPLC method for the analysis of this compound is outlined below.

Table 1: Illustrative HPLC Parameters for the Analysis of this compound

| Parameter | Value |

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis at an appropriate wavelength (e.g., 225-280 nm) |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

Method validation would be performed to ensure the method is accurate, precise, linear, specific, and robust. Purity is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Commercial suppliers of this compound often state a purity of >95% or >98%, which would be confirmed by such a validated HPLC method.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for the analysis of volatile and thermally stable compounds. For this compound, GC-MS could be used for both qualitative identification and quantitative analysis. The gas chromatogram would provide information on the retention time of the compound, which is characteristic under specific conditions, while the mass spectrometer would provide a mass spectrum that can be used for confirmation of its identity. GC is also an excellent tool for assessing purity by detecting and identifying any volatile impurities.

Table 2: Representative GC-MS Parameters for the Analysis of this compound

| Parameter | Value |

| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Temperature gradient (e.g., 100 °C to 280 °C) |

| Detector | Mass Spectrometer |

| Ionization Mode | Electron Ionization (EI) |

Elemental Analysis: Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, oxygen) in a pure sample. The experimentally determined percentages would be compared with the theoretically calculated values for the molecular formula C₁₀H₉NO₃ to confirm the elemental composition and support the purity assessment.

Computational and Theoretical Chemistry Applications

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular-level properties of compounds like 3-Furfuryl 2-pyrrolecarboxylate. These methods model the electronic and nuclear arrangement to predict various chemical and physical characteristics.

Density Functional Theory (DFT) and Semiempirical Molecular Orbital Methods

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. For molecules containing furan (B31954) and pyrrole (B145914) rings, the B3LYP hybrid functional is frequently employed, often paired with basis sets like 6-31G(d) or the more extensive 6-31++G**. nih.govresearchgate.net These methods are used to calculate the molecular structure, vibrational frequencies, and electronic properties. researchgate.net For instance, in a study on 2-furoic acid, DFT calculations at the B3LYP/6-31++G* level were instrumental in analyzing the vibrational spectra and molecular structure. researchgate.net Similarly, the structural and electronic properties of 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, a molecule also featuring a furan ring linked to another heterocycle, were successfully investigated using the B3LYP/6-31G(d) method. nih.gov While semiempirical methods offer a faster but less accurate alternative for larger systems, DFT remains the preferred approach for detailed analysis of specific molecules like this compound.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For hybrid molecules, this process is crucial for understanding their preferred shape. Theoretical studies on a related compound, 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, revealed that its most stable geometry is a planar conformation, where all atoms lie in the same plane. nih.govnih.gov This planarity is often stabilized by the presence of conjugated π-systems. nih.gov

Conformational analysis of this compound would involve exploring the rotational freedom around the single bonds connecting the furan ring, the methylene (B1212753) bridge, the ester group, and the pyrrole ring. This analysis identifies different conformers (rotational isomers) and their relative energies, providing insight into the molecule's flexibility and the most likely shapes it will adopt.

Electronic Structure, Charge Distribution, and Frontier Molecular Orbitals (e.g., NBO analysis)

The electronic properties of a molecule are key to its reactivity. Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to this understanding. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's electronic stability and chemical reactivity; a large gap suggests high stability and low reactivity. nih.gov

Table 1: Representative Quantum Chemical Descriptors Calculated for Heterocyclic Compounds This table presents typical data obtained from DFT calculations on related furan and pyrazole (B372694) compounds, illustrating the types of parameters derived for this compound.

| Parameter | Description | Typical Value (eV) | Reference |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.0 | nih.govnih.gov |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.0 | nih.govnih.gov |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies (ELUMO - EHOMO) | 4.5 to 5.0 | nih.govnih.gov |

Aromaticity Assessments of Furan and Pyrrole Moieties in Hybrid Systems

Aromaticity is a key concept describing the enhanced stability of cyclic, planar molecules with a delocalized system of (4n+2) π-electrons. Both furan and pyrrole are considered aromatic, but to different extents. The relative aromaticity generally follows the order: thiophene (B33073) > pyrrole > furan. pharmaguideline.commdpi.com This trend is governed by the electronegativity of the heteroatom (O > N > S). pharmaguideline.com The highly electronegative oxygen atom in furan holds its lone pair electrons more tightly, making them less available for delocalization into the π-system compared to the nitrogen in pyrrole. pharmaguideline.com

In a hybrid system like this compound, the aromaticity of each ring can be influenced by the electronic effects of the linking ester group and the other ring. Computational methods provide quantitative measures of aromaticity. Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic criterion, where negative values inside the ring typically indicate aromaticity. Other indices include the harmonic oscillator model of aromaticity (HOMA) and the aromatic stabilization energy (ASE), which provide structural and energetic assessments, respectively. ineosopen.org These assessments would be crucial to determine if the electronic communication between the furan and pyrrole moieties enhances or diminishes the aromatic character of each ring.

Table 2: Comparative Aromaticity of Five-Membered Heterocycles

| Compound | Heteroatom | Electronegativity of Heteroatom | Relative Aromaticity | Reference |

| Furan | Oxygen | 3.44 | Least Aromatic | pharmaguideline.commdpi.com |

| Pyrrole | Nitrogen | 3.04 | Moderately Aromatic | pharmaguideline.commdpi.com |

| Thiophene | Sulfur | 2.58 | Most Aromatic | pharmaguideline.commdpi.com |

Mechanistic Insights from Computational Studies

Computational chemistry is an invaluable tool for elucidating reaction mechanisms, allowing researchers to map potential energy surfaces, identify intermediates, and characterize the transition states that connect them.

Reaction Pathway Mapping and Transition State Characterization

For aromatic heterocycles like furan and pyrrole, electrophilic substitution is a characteristic reaction. Computational studies can map the reaction pathways for such transformations. For example, the Friedel-Crafts isopropylation of methyl 2-pyrrolecarboxylate has been studied, revealing the formation of both 4- and 5-substituted isomers. cdnsciencepub.com Theoretical calculations can model the step-by-step process of such a reaction, starting from the reactants, through the formation of intermediates (like a sigma complex), to the final products.

By locating the transition state structure for each elementary step and calculating its energy, the activation energy for the reaction can be determined. This information provides deep insight into the reaction kinetics and selectivity. For this compound, computational studies could predict the most likely sites for electrophilic attack on both the furan and pyrrole rings and rationalize the observed regioselectivity by comparing the activation barriers for different pathways. researchgate.net These studies offer a molecular-level understanding of why a reaction follows a particular course, guiding the design of more efficient and selective synthetic methods. researchgate.netcdnsciencepub.com

Energetic Landscape of Transformations

The energetic landscape of a molecule describes the potential energy of its various conformations and the transition states that connect them. Understanding this landscape is crucial for predicting reaction pathways, stability, and the feasibility of chemical transformations. For this compound, the energetic landscape would be influenced by the rotational barriers around the single bonds connecting the furan and pyrrole rings to the central carboxylate group, as well as the conformational flexibility of the furfuryl group.

Computational methods like Density Functional Theory (DFT) are powerful tools for mapping these energetic landscapes. For instance, DFT calculations can be employed to determine the relative energies of different conformers of this compound. Such studies on related pyrrole-2-yl carbonyl conformers have shown that the relative stability of s-cis and s-trans conformers is influenced by the nature of the substituent at the 2-position. science.gov The interplay of steric and electronic effects governs the preferred conformation, which in turn dictates the molecule's reactivity and interaction with biological targets.

Furthermore, the energetic barriers for reactions such as cycloadditions or ring-opening transformations can be computationally modeled. For example, the principle of vinylogy suggests that the electronic effects of the carbonyl group can be transmitted through the conjugated π-system of the pyrrole and furan rings, influencing the reactivity at distal positions. nih.gov Quantum mechanical calculations can elucidate the activation energies for such vinylogous reactions, providing a theoretical basis for designing synthetic routes or understanding metabolic pathways.

Research into the enzymatic synthesis and degradation of polymers containing furan rings highlights the importance of understanding the conformational landscape for catalyst-substrate interactions. diva-portal.org Enzymes are highly sensitive to the three-dimensional shape of their substrates, and computational modeling can predict the most favorable binding conformations. diva-portal.org This knowledge is instrumental in designing biocatalytic processes for the transformation of furan-containing compounds. diva-portal.org

A hypothetical energetic landscape for a transformation of this compound could involve the following steps, which can be modeled computationally:

| Transformation Step | Computational Method | Information Gained |

| Initial reactant conformation | DFT, Molecular Mechanics | Ground state geometry and energy |

| Transition state for bond rotation | DFT (Transition State Search) | Rotational energy barriers |

| Intermediate formation | DFT, Ab initio methods | Stability and structure of intermediates |

| Transition state for chemical reaction | DFT (Transition State Search) | Activation energy of the reaction |

| Final product conformation | DFT, Molecular Mechanics | Product geometry and energy |

This table is a hypothetical representation of data that could be generated through computational studies on this compound.

In Silico Approaches to Structure-Activity Relationship (SAR) Prediction

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and materials science for designing molecules with desired properties. In silico SAR approaches utilize computational models to predict the biological activity or properties of a compound based on its chemical structure. For this compound, these methods can be invaluable in exploring its potential as a therapeutic agent or a functional material.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are widely used for this purpose. bohrium.com These techniques correlate the biological activity of a series of compounds with their physicochemical properties or 3D fields (steric and electrostatic). bohrium.com Studies on diacyl-hydrazine derivatives containing furan rings have successfully employed DFT-based QSAR models to predict their insecticidal activity. bohrium.com Such an approach could be applied to a library of this compound analogs to identify key structural features responsible for a particular biological effect.

For instance, a hypothetical QSAR study on a series of this compound derivatives could reveal the following relationships:

| Molecular Descriptor | Correlation with Activity | Implication for Design |

| Electron-withdrawing substituent on the furan ring | Positive | Enhances activity |

| Steric bulk at the pyrrole nitrogen | Negative | Reduces activity |

| Hydrogen bond donor/acceptor count | Positive | Important for binding |

This table represents hypothetical data from a QSAR study on this compound derivatives.

Molecular docking is another powerful in silico tool that predicts the preferred binding orientation of a molecule to a biological target, such as a protein or enzyme. mdpi.com This method can be used to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions. For this compound, docking studies could be performed against various enzymes or receptors to predict its potential biological targets. Research on furan chalcone (B49325) derivatives as urease inhibitors has demonstrated the utility of molecular docking in identifying potent compounds and elucidating their binding modes. mdpi.com

The process of in silico SAR prediction often involves a hierarchical approach. Initially, a large database of virtual compounds can be screened using high-throughput virtual screening methods. Promising candidates are then subjected to more rigorous computational analysis, such as molecular dynamics simulations, to study their dynamic behavior and binding stability. This tiered approach, as demonstrated in the study of pyrrolopyridine analogs, allows for the efficient identification of lead compounds with desirable properties. nih.gov

Biological Research Contexts and Non Clinical Investigations

Natural Product Chemistry and Metabolomics Research

The study of 3-Furfuryl 2-pyrrolecarboxylate is rooted in its identity as a natural product. Its detection in various biological contexts, from medicinal plants to animal metabolic systems, highlights its significance in the field of phytochemistry and metabolomics.

Beyond its botanical origins, this compound has been identified as a metabolite in complex biological fluids. An untargeted metabolomics study detected the compound in both the colostrum and mature milk of sows. nih.govresearchgate.net In a controlled study, sows were given a fermented compound Chinese medicine feed additive. Metabolomic profiling revealed that colostrum from these sows had significantly higher concentrations of this compound compared to mature milk. nih.govresearchgate.net

The compound has also been identified in traditional Chinese medicine preparations. Specifically, it was detected as a component of the Dahuang Danshen decoction, a formula containing Rheum palmatum L. stem and Salvia miltiorrhiza Bge. nih.gov

The presence of this compound in sow's milk illustrates its role within a complex biological matrix. nih.gov Its detection was part of a nutritional study investigating how feed additives can alter the metabolic profile of milk. nih.gov The study suggests that bioactive compounds from herbal medicines can be transferred into milk, potentially influencing the health of suckling offspring. nih.gov The identification of numerous metabolites, including this compound, underscores the intricate ways in which dietary components are processed and redistributed within a biological system. nih.govresearchgate.net

In Vitro and Ex Vivo Activity Studies of Related Heterocyclic Compounds and Scaffolds

While direct biological activity studies on this compound are limited in the provided context, extensive research has been conducted on the broader class of pyrrole-2-carboxylate and related derivatives. These studies explore the therapeutic potential of the core chemical scaffold.

The pyrrole-2-carboxylate and pyrrole-2-carboxamide moieties are recognized as important pharmacophores in the development of new antibacterial agents. nih.govresearchgate.net Numerous studies have synthesized and evaluated derivatives of this scaffold, demonstrating a wide range of antimicrobial activities against both Gram-positive and Gram-negative bacteria. nih.govfrontiersin.org The versatility of the pyrrole (B145914) ring allows for various substitutions, which can significantly influence the resulting compound's antibacterial potency. nih.gov

Derivatives of the pyrrole-2-carboxylate scaffold have shown significant promise as antitubercular agents. nih.govmdpi.com Several research initiatives have focused on designing these compounds as inhibitors of essential mycobacterial enzymes, such as enoyl-acyl carrier protein reductase (InhA) and mycobacterial membrane protein large 3 (MmpL3). mdpi.comnih.govvlifesciences.comnih.gov

Research has also demonstrated the effectiveness of these derivatives against various Gram-positive bacteria. nih.govtandfonline.com

Interactive Data Table: Activity of Pyrrole-2-carboxylate Derivatives against M. tuberculosis

This table summarizes the in vitro activity of selected pyrrole-2-carboxylate derivatives against Mycobacterium tuberculosis H37Rv.

| Compound/Derivative | Target/Mechanism | MIC (μg/mL) | Reference Drug (MIC μg/mL) |

| Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate | Not specified | 0.7 | Ethambutol (0.5) |

| Pyrrole-2-carboxamide Derivatives (General) | MmpL3 Inhibitors | < 0.016 | Not specified |

| N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl) benzamide (B126) | InhA Inhibitor | 3.125 | Isoniazid (0.25) |

| Dimethyl 1-(4-fluorophenyl)-4-(9-methyl-9H-carbazol-3-yl)-1H-pyrrole-2,3-dicarboxylate | Not specified | 3.13 | Ethambutol (3.13) |

Interactive Data Table: Activity of Pyrrole Derivatives against Gram-Positive Bacteria

This table highlights the minimum inhibitory concentration (MIC) of various pyrrole derivatives against common Gram-positive bacterial strains.

| Compound/Derivative Class | Bacterial Strain | MIC (μg/mL) | Reference Drug (MIC μg/mL) |

| Pyrrolyl benzamide derivatives | Staphylococcus aureus | 3.12 - 12.5 | Ciprofloxacin (2) |

| Fused Pyrrole (Compound 3c) | Staphylococcus aureus | 30 | Ciprofloxacin (45) |

| Fused Pyrrole (Compound 3c) | Bacillus subtilis | 31 | Ciprofloxacin (40) |

| 1,2,3,4-tetrasubstituted pyrrole derivatives | Staphylococcus aureus | Equal to or higher than Tetracycline | Tetracycline |

| 1,2,3,4-tetrasubstituted pyrrole derivatives | Bacillus cereus | Equal to or higher than Tetracycline | Tetracycline |

Antibacterial and Antimicrobial Potential of Pyrrole-2-carboxylate Derivatives

Modulation of Bacterial Virulence Factors (e.g., Quorum Sensing, Biofilm Formation)

The rise of antibiotic resistance has spurred research into alternative antibacterial strategies, including the targeting of virulence factors. Pyrrole molecules are recognized as potential inhibitors of quorum sensing (QS), the cell-to-cell communication system that bacteria use to coordinate collective behaviors such as biofilm formation and toxin production. taylorandfrancis.com By disrupting QS, these compounds can attenuate bacterial pathogenicity without exerting direct bactericidal pressure, which may slow the development of resistance.

Many pyrrole derivatives have been synthesized and evaluated for their antibacterial potential against both Gram-positive and Gram-negative bacteria. mdpi.com For example, a series of 1H-pyrrole-2-carboxylate derivatives were synthesized and tested against Mycobacterium tuberculosis, with one compound showing a minimum inhibitory concentration (MIC) comparable to the standard drug, ethambutol. mdpi.com This highlights the pyrrole-2-carboxylate moiety as a key pharmacophore for potential antibacterial agents. mdpi.com

Antifungal Properties (General to Pyrrole-Containing Compounds)

Pyrrole and its fused derivatives are a significant class of compounds, occurring both naturally and synthetically, that exhibit a broad range of biological activities, including potent antifungal effects. nih.gov Naturally secreted pyrroles, such as pyrrolnitin and fludioxonil, are known to have broad-spectrum antifungal activities. nih.gov The antifungal potential of this chemical class has led to the synthesis of numerous new derivatives aimed at discovering agents with enhanced efficacy. nih.govmdpi.com

Research has shown that various synthetic pyrrole derivatives display significant activity against a range of fungal pathogens. For instance, studies have evaluated new pyrrole compounds against species like Aspergillus niger and Candida albicans, with some demonstrating potency equal to or greater than standard antifungal drugs like Clotrimazole. researchgate.netcore.ac.uk The introduction of different substituents and heterocyclic moieties, such as oxadiazole or triazole rings, onto the pyrrole core can significantly influence their antifungal spectrum and activity. core.ac.uk

Table 1: Antifungal Activity of Selected Pyrrole Derivatives

| Compound/Class | Fungal Species | Key Findings | Reference |

|---|---|---|---|

| Pyrrole derivatives with 4-hydroxyphenyl ring | C. albicans | The 4-hydroxyphenyl group was identified as a promising pharmacophoric feature for activity against C. albicans. | researchgate.net |

| Triazole-containing pyrrole derivative | A. niger | Showed high activity, attributed to the presence of the triazole moiety linked to the pyrrole. | core.ac.uk |

| Oxadiazole-containing pyrrole derivative | C. albicans | Demonstrated high activity, suggesting the oxadiazole moiety enhances antifungal effects. | core.ac.uk |

| N-alkyl 2-formylpyrroles | Candida spp. | The N-alkyl group attached to the pyrrole ring was found to improve the antifungal effect. | mdpi.com |

Anti-inflammatory and Antioxidant Investigations in Analogous Structures

Inflammation and oxidative stress are interconnected pathological processes underlying many chronic diseases. Pyrrole derivatives are a class of heterocyclic compounds that have attracted significant interest for their anti-inflammatory and antioxidant properties. mdpi.comresearchgate.netfarmaceut.org Commercially available anti-inflammatory drugs like tolmetin (B1215870) and ketorolac (B1673617) feature a pyrrole core, underscoring the therapeutic relevance of this scaffold. researchgate.net

Recent research has focused on designing novel pyrrole analogs with improved activity and safety profiles. Mannich base derivatives of pyrrolo[3,4-c]pyrrole, for example, have been identified as potent and preferential inhibitors of cyclooxygenase-2 (COX-2), an enzyme central to the inflammatory cascade. mdpi.com These compounds showed better COX-2 selectivity than the reference drug meloxicam. mdpi.com Furthermore, various studies have confirmed the anti-inflammatory role of 1,5-diaryl pyrrole scaffolds, which show a high affinity for the COX-2 active site. nih.gov

In addition to their anti-inflammatory effects, many pyrrole derivatives have been investigated for their ability to counteract oxidative stress. farmaceut.org Studies have demonstrated that new pyrrole hydrazones possess significant radical scavenging activity and can protect against cellular damage induced by reactive oxygen species. nih.govfarmaceut.org

Table 2: Anti-inflammatory and Antioxidant Activity of Selected Pyrrole Analogs

| Compound Class | Target/Assay | Key Findings | Reference |

|---|---|---|---|

| Pyrrolo[3,4-c]pyrrole derivatives | COX-1/COX-2 Inhibition | Acted as potent and preferential COX-2 inhibitors with a better selectivity ratio than meloxicam. | mdpi.com |

| 1,5-diarylpyrrol-3-sulfur analogs | COX-2 Inhibition | Showed potential binding with the COX-2 enzyme and significant in vivo anti-inflammatory activity. | nih.gov |

| Pyrrole hydrazones | ABTS & DPPH radical scavenging | Demonstrated notable antioxidant activity, attributed in part to the azomethine group. | farmaceut.org |

| Pyrrole-based hydrazide-hydrazones | 6-OHDA-induced neurotoxicity | Exhibited a neuroprotective effect in an in vitro model of oxidative stress. | nih.gov |

Receptor and Enzyme Modulation by Related Chemical Scaffolds (e.g., TGR5, α-Glucosidase, BACE-1, STAT3)

The structural versatility of the pyrrole scaffold allows it to interact with a wide range of biological targets, including G-protein coupled receptors (GPCRs) and key enzymes involved in various disease pathways.

TGR5 Agonism: Takeda G-protein-coupled receptor 5 (TGR5) is a promising target for the treatment of type 2 diabetes and other metabolic diseases. nih.gov Activation of TGR5 promotes the secretion of glucagon-like peptide-1 (GLP-1), which helps regulate glucose levels. nih.gov Research has led to the discovery of potent TGR5 agonists based on a pyrrole framework. In one study, a 4-pyrrole derivative was identified as a potent agonist with an EC50 value of 7.8 nM, indicating that the nitrogen-containing heterocycle has a positive influence on activity. nih.gov

α-Glucosidase Inhibition: α-Glucosidase inhibitors are a therapeutic class used to manage type 2 diabetes by delaying carbohydrate absorption. nih.govresearchgate.net Numerous studies have identified various pyrrole derivatives as effective inhibitors of this enzyme. nih.govresearchgate.netresearchgate.net For example, a series of 1,5-diphenyl pyrrole derivatives showed good in vitro α-glucosidase inhibitory activity, with some compounds being significantly more potent than the standard drug, acarbose. nih.govresearchgate.net Kinetic studies have revealed that these compounds can act as competitive inhibitors, binding to the active site of the enzyme. nih.govresearchgate.net

BACE-1 Inhibition: Beta-site amyloid precursor protein cleaving enzyme 1 (BACE-1) is a primary therapeutic target for Alzheimer's disease, as it initiates the production of amyloid-β peptides. nih.govrsc.org The pyrrole moiety has been incorporated into the design of BACE-1 inhibitors. nih.gov X-ray crystallography has shown that the pyrrole ring can establish favorable interactions within the enzyme's active site, for instance, through a π-edge stacking interaction with the Tyr71 residue in the flap region of the enzyme. nih.gov This has led to the development of potent inhibitors with IC50 values in the nanomolar range. nih.govacs.org

STAT3 Inhibition: Signal Transducer and Activator of Transcription 3 (STAT3) is a protein that, when abnormally activated, plays a key role in tumor cell proliferation, survival, and metastasis. mdpi.comgoogle.com Therefore, inhibitors of the STAT3 signaling pathway have significant potential as cancer therapeutics. mdpi.comnih.gov Aldisine derivatives containing a pyrrole [2,3-c] azepine structure have been identified as potent inhibitors of the JAK/STAT3 pathway. mdpi.com These compounds were shown to be pan-JAK inhibitors that decrease both constitutive and IL-6-induced STAT3 phosphorylation, leading to the downregulation of target genes and the induction of apoptosis in cancer cells. mdpi.com

Table 3: Modulation of Receptors and Enzymes by Pyrrole Scaffolds

| Target | Compound Class | Activity | Key Findings (IC50/EC50) | Reference |

|---|---|---|---|---|

| TGR5 | 4-Pyrrole derivative (6c) | Agonist | EC50 = 7.8 nM | nih.gov |

| α-Glucosidase | 1,5-diphenyl pyrrole derivative (5g) | Inhibitor | IC50 = 117.5 µM (vs. Acarbose IC50 = 750 µM) | nih.gov |

| BACE-1 | Diarylpyrrole derivative (18) | Inhibitor | The pyrrole ligand stabilized an "open conformation" of the enzyme flap. | nih.gov |

| STAT3 | Aldisine derivative (11c) | Inhibitor | Inhibited JAK/STAT3 signaling and induced apoptosis in cancer cells. | mdpi.com |

Investigations into Photosynthetic Electron Transport Inhibition and Antialgal Effects of Furo[x,y-b]pyrroles

The inhibition of photosynthetic electron transport (PET) is a mechanism of action for many commercial herbicides. researchgate.netredalyc.org This has driven research into new chemical structures that can interfere with this vital process in plants and algae. nih.gov Fused heterocyclic systems, such as furo[3,2-b]pyrroles, have been investigated for this purpose.

A study on a series of 2-[3-(trifluoromethyl)phenyl]-4H-furo[3,2-b]pyrrole-5-carboxhydrazides evaluated their effect on PET in isolated spinach chloroplasts. researchgate.net These compounds were found to be inhibitors of PET, with their activity influenced by the substituents on the molecule. The inhibitory activity is often associated with the ability of the compound to form hydrogen bonds with proteins in the photosynthetic centers of the thylakoid membranes, leading to conformational changes that block electron flow. researchgate.net In the same study, these furo[3,2-b]pyrrole derivatives were also tested for their antialgal effects on the green alga Chlorella vulgaris, where they were found to slightly reduce chlorophyll (B73375) content. researchgate.net

Table 4: PET-Inhibitory Activity of Furo[3,2-b]pyrrole Derivatives in Spinach Chloroplasts

| Compound | Substituent (R) | IC50 (µmol.dm⁻³) | Reference |

|---|---|---|---|

| 6a | 4-Cl | 170 | researchgate.net |

| 6b | 4-CF₃ | 180 | researchgate.net |

| 6c | 4-NO₂ | 130 | researchgate.net |

| 6e | 4-I | 130 | researchgate.net |

Biotransformation and Enzymatic Reaction Pathways

Whole-Cell Mediated Transformations of Related Carboxylic Acids

Whole-cell biocatalysis is an increasingly important tool in organic synthesis, offering sustainable and efficient routes to valuable chemicals. nih.gov This approach harnesses the enzymatic machinery within microorganisms, such as Escherichia coli, to perform complex chemical transformations. acs.orgresearchgate.net

A key area of research is the transformation of carboxylic acids. For instance, carboxylic acid reductases (CARs) are enzymes that can reduce a wide range of carboxylic acids to their corresponding aldehydes. nih.gov This reaction can be effectively performed using whole E. coli cells that overexpress the CAR enzyme, as the cells provide the necessary ATP and NADPH cofactors. researchgate.netnih.gov